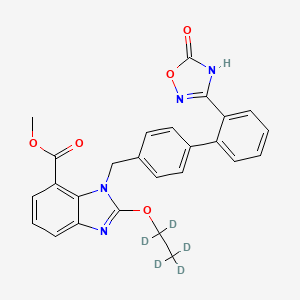

Azilsartan-d5 Methyl Ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Azilsartan-d5 Methyl Ester is a derivative of Azilsartan, an angiotensin II receptor blocker . It is used in the treatment of hypertension .

Synthesis Analysis

The synthesis of Azilsartan involves transformation of the CN group into amidoxime moiety . An improved process for the active pharmaceutical ingredient of Azilsartan has been developed .Molecular Structure Analysis

Azilsartan-d5 has a molecular formula of C25H20N4O5 and a molecular weight of 461.5 g/mol . The structure includes an imidazole ring and a 5-oxo-1,2,4-oxadiazole ring .Chemical Reactions Analysis

Azilsartan undergoes transformation under different conditions . It shows a greater extent of degradation up to 40% with hydrogen peroxide .Physical And Chemical Properties Analysis

Azilsartan-d5 has a molecular weight of 461.5 g/mol, a XLogP3-AA of 4.4, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 7 .Wissenschaftliche Forschungsanwendungen

Treatment of Hypertension

Azilsartan is an angiotensin II receptor blocker primarily used to treat high blood pressure . It has shown promising results in blood pressure reduction and tolerability . The mechanism of action of azilsartan is as an Angiotensin 2 Type 1 Receptor Antagonist, which means it lowers blood pressure by blocking the action of angiotensin II at the AT 1 receptor, a hormone that contracts blood vessels and reduces water excretion through the kidneys .

Pharmaceutical Formulation Analysis

Azilsartan has been the subject of numerous analytical methods for estimation in pharmaceutical formulations . These methods include UV Visible Spectrophotometry, High Pressure Thin Layer Chromatography, Reversed Phase High Performance Liquid Chromatography, and hyphenated techniques like Liquid chromatography-Mass Spectrometry . These methods are used for quantitative estimation of Azilsartan in bulk and pharmaceutical dosage forms .

Crystal Structure Analysis

The crystal structures of Azilsartan have been analyzed in detail . Two impurities of Azilsartan have been prepared and the structures have been identified by 1 H-NMR, IR and single crystal X-ray diffraction . The crystal structures show different molecular configurations and assembly which are predominantly stabilized by the classical hydrogen bonds as well as C–H···N and C–H···O interactions .

Wirkmechanismus

Target of Action

Azilsartan-d5 Methyl Ester primarily targets the Angiotensin II Type 1 (AT1) receptor . The AT1 receptor plays a crucial role in the Renin-Angiotensin System (RAS), a hormone system that regulates blood pressure and fluid balance .

Mode of Action

Azilsartan-d5 Methyl Ester functions as an antagonist to the AT1 receptor . It selectively binds to these receptors, blocking the vasoconstrictor and aldosterone-secreting effects of Angiotensin II . This blockade results in the relaxation of blood vessels, thereby reducing blood pressure .

Biochemical Pathways

The primary biochemical pathway affected by Azilsartan-d5 Methyl Ester is the Renin-Angiotensin System (RAS). By blocking the AT1 receptor, Azilsartan-d5 Methyl Ester inhibits the effects of Angiotensin II, a key component of the RAS. This leads to vasodilation (expansion of blood vessels) and decreased secretion of aldosterone, a hormone that increases the reabsorption of sodium and water in the kidneys .

Pharmacokinetics

Azilsartan-d5 Methyl Ester’s pharmacokinetic properties include its absorption, distribution, metabolism, and excretion (ADME). It has a bioavailability of 60%, indicating that 60% of the ingested dose reaches systemic circulation . It is metabolized primarily by the CYP2C9 enzyme . The elimination half-life of Azilsartan-d5 Methyl Ester is approximately 11 hours, and it is excreted via feces (55%) and urine (42%) .

Result of Action

The molecular and cellular effects of Azilsartan-d5 Methyl Ester’s action include enhanced adipogenesis and greater effects on the expression of genes encoding peroxisome proliferator-activated receptor-α (PPARα), PPARδ, leptin, adipsin, and adiponectin . It also potently inhibits vascular cell proliferation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Azilsartan-d5 Methyl Ester. It is known that the drug shows greater extent of degradation with hydrogen peroxide and acidic and neutral pH, while it shows greater photo stability and dry heat .

Safety and Hazards

Eigenschaften

IUPAC Name |

methyl 3-[[4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzimidazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N4O5/c1-3-34-25-27-21-10-6-9-20(24(31)33-2)22(21)30(25)15-16-11-13-17(14-12-16)18-7-4-5-8-19(18)23-28-26(32)35-29-23/h4-14H,3,15H2,1-2H3,(H,28,29,32)/i1D3,3D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCMXVTVLQVGYLX-WNWXXORZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)N5)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)N5)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Azilsartan-d5 Methyl Ester | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Azido-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]-acetamide](/img/structure/B589006.png)

![8-Thia-2,3-diazaspiro[4.5]decane](/img/structure/B589019.png)